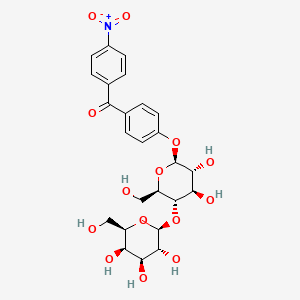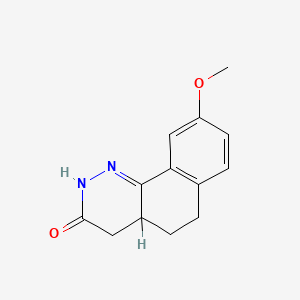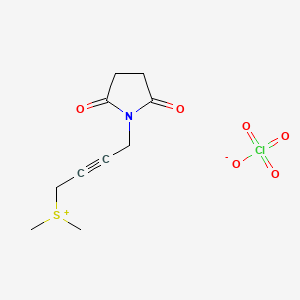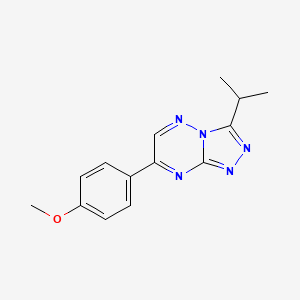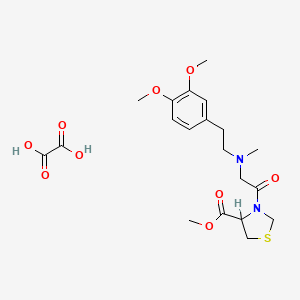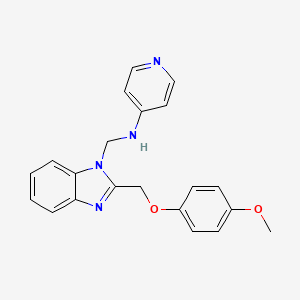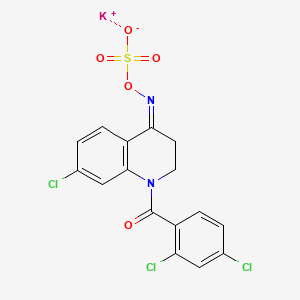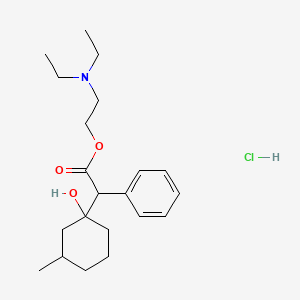
(E)-9-Fluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin hydrogen maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-9-Fluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin hydrogen maleate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a fluorine atom, a dimethylaminopropylidene group, and a dibenzo thiepin core. Its hydrogen maleate form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-9-Fluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin hydrogen maleate involves multiple steps, starting with the preparation of the dibenzo thiepin core. This core is typically synthesized through a series of cyclization reactions involving appropriate precursors. The introduction of the fluorine atom and the dimethylaminopropylidene group is achieved through selective halogenation and subsequent nucleophilic substitution reactions. The final step involves the formation of the hydrogen maleate salt, which is achieved by reacting the free base with maleic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of efficient catalysts, precise temperature control, and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-9-Fluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin hydrogen maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The fluorine atom and the dimethylaminopropylidene group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-9-Fluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin hydrogen maleate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: The compound is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-9-Fluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin hydrogen maleate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a multi-targeted therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 9-Fluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin
- 11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin
- 9-Fluoro-6,11-dihydrodibenzo(b,e)thiepin
Uniqueness
(E)-9-Fluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin hydrogen maleate stands out due to its unique combination of a fluorine atom and a dimethylaminopropylidene group, which imparts distinct chemical and biological properties. The hydrogen maleate form further enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
CAS No. |
81890-59-7 |
|---|---|
Molecular Formula |
C23H24FNO4S |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(3E)-3-(9-fluoro-6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H20FNS.C4H4O4/c1-21(2)11-5-7-16-17-6-3-4-8-19(17)22-13-14-9-10-15(20)12-18(14)16;5-3(6)1-2-4(7)8/h3-4,6-10,12H,5,11,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b16-7-;2-1+ |
InChI Key |
XVIJGRQVAQLUBU-GCIBJTFMSA-N |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2SCC3=C1C=C(C=C3)F.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2SCC3=C1C=C(C=C3)F.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


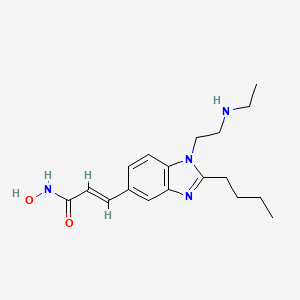
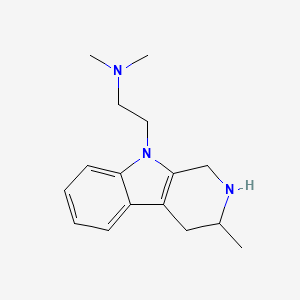
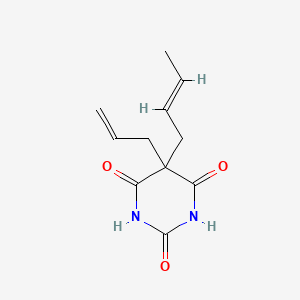
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4,4-dicyclohexyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12760877.png)
